molecular formula C16H19NO4 B2465661 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide CAS No. 1428349-90-9

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide

Cat. No.: B2465661
CAS No.: 1428349-90-9
M. Wt: 289.331
InChI Key: FDZKCAOQPLQHSY-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide is a synthetic organic compound characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and a but-2-yn-1-yl linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Intermediate: The initial step involves the preparation of the benzo[d][1,3]dioxole intermediate through a cyclization reaction of catechol with formaldehyde under acidic conditions.

    Alkylation: The benzo[d][1,3]dioxole intermediate is then alkylated with 4-bromo-2-butyne in the presence of a base such as potassium carbonate to form the 4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yne intermediate.

    Amidation: The final step involves the reaction of the 4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yne intermediate with 3-methylbutanoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for precise control of reaction parameters would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzo[d][1,3]dioxole ring, where electrophilic aromatic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole ring.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to specific sites, while the but-2-yn-1-yl linkage can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide
  • N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide stands out due to its specific substitution pattern and the presence of the 3-methylbutanamide group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and contribute to advancements in multiple scientific fields.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-12(2)9-16(18)17-7-3-4-8-19-13-5-6-14-15(10-13)21-11-20-14/h5-6,10,12H,7-9,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZKCAOQPLQHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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